molecular formula C27H44O4 B1238648 (25R)-5beta-spirostan-1beta,3alpha-diol

(25R)-5beta-spirostan-1beta,3alpha-diol

Cat. No. B1238648
M. Wt: 432.6 g/mol
InChI Key: NCLLSOCDVMFDSK-FQXYYZOXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(25R)-5beta-spirostan-1beta,3alpha-diol is a sapogenin.

Scientific Research Applications

  • Ecdysteroid Antagonists for Insect Control : One study focused on synthesizing new 5beta-hydroxy-spirostan-6-ones to test their antiecdysteroid activities on mosquito metamorphosis. Compounds with 3beta-hydroxy and 2beta,3beta-dihydroxy functionalities showed promising results as environmentally friendly insecticides (Rivera et al., 2006).

  • Biological Studies of Chenodeoxycholic Acid Biosynthesis : Research on the biosynthesis of chenodeoxycholic acid in humans revealed that specific hydroxylations of 5beta-cholestane-3alpha, 7alpha-diol lead to the formation of diastereoisomers, including those of 5beta-cholestane-3alpha, 7alpha,26-triols (25R and 25S). These findings have implications for understanding steroid metabolism in the human body (Shefer et al., 1978).

  • Antinociceptive and Anti-inflammatory Properties : A study on Dracaena ombet revealed the isolation of two new steroidal saponins, including a compound related to (25R)-5beta-spirostan-3-beta-ol, which demonstrated significant analgesic and anti-inflammatory activities (Moharram & El-Shenawy, 2007).

  • Preparation of Labelled Steroids for Metabolic Studies : A paper detailed the synthesis of specifically deuterium-labelled pregnanolone and pregnanediol sulphates, starting from a 5alpha-25R-spirostan derivative, for use in metabolic studies in humans. This research contributes to the understanding of steroid metabolism and its tracking in human subjects (Baillie et al., 1975).

  • Exploration of Steroidal Constituents in Plants : Numerous studies have focused on isolating and characterizing steroidal saponins and sapogenins from various plant species. These compounds, including those related to 5beta-spirostan, are of interest due to their potential therapeutic properties, such as cytotoxicity against cancer cells and other bioactivities (Yang et al., 2005), (Ikeda et al., 2000).

  • Synthetic Modification and Analysis : There is also significant interest in the synthetic modification of steroidal sapogenins, including efforts to create analogs and derivatives for various applications. This includes studies on solid-state NMR analysis and synthetic routes for creating biologically active compounds (Wawer et al., 2001), (Rodriguez et al., 2006).

properties

Product Name

(25R)-5beta-spirostan-1beta,3alpha-diol

Molecular Formula

C27H44O4

Molecular Weight

432.6 g/mol

IUPAC Name

(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13S,14R,16S,18R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-14,16-diol

InChI

InChI=1S/C27H44O4/c1-15-7-10-27(30-14-15)16(2)24-22(31-27)13-21-19-6-5-17-11-18(28)12-23(29)26(17,4)20(19)8-9-25(21,24)3/h15-24,28-29H,5-14H2,1-4H3/t15-,16+,17-,18+,19-,20+,21+,22+,23-,24+,25+,26+,27-/m1/s1

InChI Key

NCLLSOCDVMFDSK-FQXYYZOXSA-N

Isomeric SMILES

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@H]6[C@@]5([C@@H](C[C@H](C6)O)O)C)C)C)OC1

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(C(CC(C6)O)O)C)C)C)OC1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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